molecular formula C12H16N5O8P B12918770 N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) CAS No. 47487-60-5

N-Acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12918770
CAS No.: 47487-60-5
M. Wt: 389.26 g/mol
InChI Key: FRNMMICRAGJQOQ-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is a derivative of deoxyguanosine, a nucleoside component of DNA This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a phosphate group attached to the 5’ carbon of the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) typically involves the acetylation of 2’-deoxyguanosine followed by phosphorylation. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The phosphorylation step can be carried out using phosphoryl chloride (POCl3) in the presence of a suitable base like triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step enzymatic processes to enhance efficiency and yield. For instance, a one-pot multi-enzymatic cascade reaction has been developed, involving enzymes such as purine nucleoside phosphorylase, acetate kinase, and deoxyguanosine kinase . This method allows for the efficient conversion of guanosine to N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) with high specificity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine derivatives.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like hydroxylamine or hydrazine.

Major Products

Scientific Research Applications

N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of modified nucleotides and nucleosides.

    Biology: The compound is studied for its role in DNA repair and replication processes.

    Medicine: It has potential therapeutic applications in the treatment of genetic disorders and cancer.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) involves its incorporation into DNA, where it can influence various biochemical pathways. The acetyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in DNA synthesis and repair. The phosphate group plays a crucial role in the compound’s solubility and cellular uptake, facilitating its incorporation into nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine 5’-monophosphate: A closely related compound lacking the acetyl group.

    8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine.

    2’-Deoxyadenosine 5’-monophosphate: Another nucleoside monophosphate with adenine as the base.

Uniqueness

N-Acetyl-2’-deoxyguanosine 5’-(dihydrogen phosphate) is unique due to the presence of both an acetyl and a phosphate group, which confer distinct biochemical properties. The acetyl group can enhance the compound’s stability and resistance to enzymatic degradation, while the phosphate group facilitates its incorporation into nucleic acids, making it a valuable tool in biochemical and medical research.

Properties

CAS No.

47487-60-5

Molecular Formula

C12H16N5O8P

Molecular Weight

389.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H16N5O8P/c1-5(18)14-12-15-10-9(11(20)16-12)13-4-17(10)8-2-6(19)7(25-8)3-24-26(21,22)23/h4,6-8,19H,2-3H2,1H3,(H2,21,22,23)(H2,14,15,16,18,20)/t6-,7+,8+/m0/s1

InChI Key

FRNMMICRAGJQOQ-XLPZGREQSA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.